molecular formula C22H28N6O3 B11946239 Diglycolic bis((4-(dimethylamino)benzylidene)hydrazide)

Diglycolic bis((4-(dimethylamino)benzylidene)hydrazide)

Cat. No.: B11946239
M. Wt: 424.5 g/mol
InChI Key: GUUPBYIBCRCKJK-RNIAWFEPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diglycolic bis((4-(dimethylamino)benzylidene)hydrazide) typically involves the condensation reaction between diglycolic acid and 4-(dimethylamino)benzaldehyde in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diglycolic bis((4-(dimethylamino)benzylidene)hydrazide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Diglycolic bis((4-(dimethylamino)benzylidene)hydrazide) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Explored for its potential anticancer properties due to its ability to bind to DNA and inhibit tumor growth.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties

Mechanism of Action

The mechanism of action of diglycolic bis((4-(dimethylamino)benzylidene)hydrazide) involves its interaction with molecular targets such as DNA and proteins. The compound can form stable complexes with DNA, leading to the inhibition of DNA replication and transcription. This mechanism is particularly relevant in its potential anticancer activity, where it induces apoptosis in cancer cells by disrupting their genetic material .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(dimethylamino)benzylidene)pentane-2,4-dione (DBPD)
  • 3-(3-(4-dimethylamino)phenyl)allylidene)pentane-2,4-dione (DPAPD)

Uniqueness

Diglycolic bis((4-(dimethylamino)benzylidene)hydrazide) is unique due to its dual hydrazide linkage and the presence of dimethylamino groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits stronger DNA binding affinity and greater potential for anticancer applications .

Properties

Molecular Formula

C22H28N6O3

Molecular Weight

424.5 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-[2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethoxy]acetamide

InChI

InChI=1S/C22H28N6O3/c1-27(2)19-9-5-17(6-10-19)13-23-25-21(29)15-31-16-22(30)26-24-14-18-7-11-20(12-8-18)28(3)4/h5-14H,15-16H2,1-4H3,(H,25,29)(H,26,30)/b23-13+,24-14+

InChI Key

GUUPBYIBCRCKJK-RNIAWFEPSA-N

Isomeric SMILES

CN(C1=CC=C(C=C1)/C=N/NC(=O)COCC(=O)N/N=C/C2=CC=C(C=C2)N(C)C)C

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)COCC(=O)NN=CC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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